

The Early Discovery and Development of Tanogitran: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanogitran (formerly BIBT 986) is a potent, intravenously administered, dual-action anticoagulant that competitively and reversibly inhibits both Factor Xa (FXa) and Factor IIa (thrombin).[1][2] Developed by Boehringer Ingelheim, its unique mechanism of targeting two critical junctures in the coagulation cascade has positioned it as a significant compound of interest in the landscape of anticoagulant therapies. This technical guide provides an in-depth overview of the early discovery and development of **Tanogitran**, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Core Quantitative Data

The development of **Tanogitran** was supported by a series of preclinical and Phase I clinical studies to establish its pharmacokinetic and pharmacodynamic profile.

Table 1: In Vitro Inhibitory Activity of Tanogitran

Target	Inhibition Constant (Ki)	
Factor Xa	26 nM	
Thrombin (Factor IIa)	2.7 nM	



Data sourced from MedchemExpress.[3]

Table 2: Pharmacokinetic Properties of Tanogitran in

Healthy Male Volunteers (Intravenous Infusion)

Parameter	Value	Unit
Clearance	~8	L/h
Volume of Distribution (Vss)	~50	L
Dominant Half-life	~6	hours
Terminal Half-life	~12	hours
Renal Excretion	~50	% of total elimination

Data from three randomized, double-blind, placebo-controlled trials.[1][2]

Table 3: Pharmacodynamic Effects of Tanogitran in a Human Endotoxemia Model

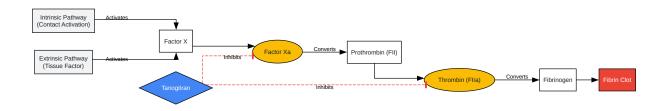
Parameter	Effect of Tanogitran	Placebo Group Increase
Activated Partial Thromboplastin Time (aPTT)	Dose-dependent prolongation (100% prolongation at highest doses)	-
Prothrombin Fragment 1+2	Complete suppression	6.1-fold
Thrombin-Antithrombin Complexes	Complete suppression	14.5-fold
D-dimer	Complete suppression	3.5-fold
Inflammation, Fibrinolysis, Platelet Activation	No influence	-

Data from a prospective, randomized, double-blind, placebo-controlled, parallel-group dose escalation trial in 48 healthy male volunteers.[4][5][6]



Signaling Pathway and Mechanism of Action

Tanogitran exerts its anticoagulant effect by directly inhibiting two key serine proteases in the coagulation cascade: Factor Xa and Thrombin (Factor IIa).



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Figure 1: Dual inhibition of Factor Xa and Thrombin by Tanogitran in the coagulation cascade.

Experimental Protocols

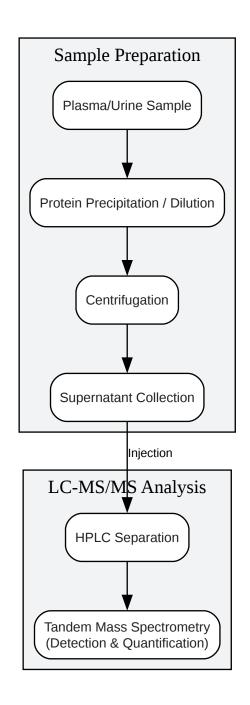
The following methodologies were central to the early evaluation of **Tanogitran**.

Pharmacokinetic Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

- Objective: To determine the concentration of **Tanogitran** in plasma and urine samples.
- Methodology: While specific parameters for the **Tanogitran** assay are proprietary, a general workflow for such bioanalytical methods involves:
 - Sample Preparation: Protein precipitation of plasma samples or dilution of urine samples.
 - Chromatographic Separation: Use of a reversed-phase HPLC column to separate
 Tanogitran from endogenous matrix components.



 Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification. A stable isotopelabeled internal standard is typically employed to ensure accuracy and precision.



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Figure 2: General workflow for the bioanalysis of **Tanogitran** using HPLC-MS/MS.

Pharmacodynamic Analysis: Coagulation Assays



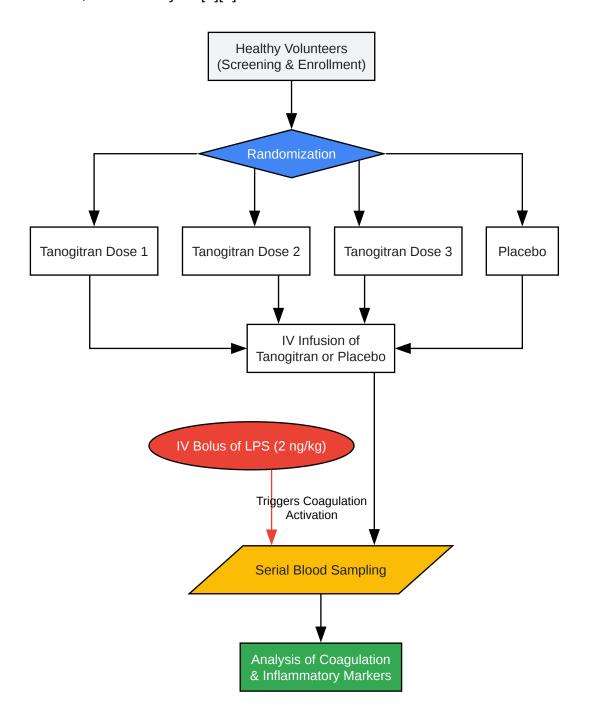
- Objective: To assess the anticoagulant effect of **Tanogitran** on plasma clotting times.
- Methodologies: Standard coagulation tests were performed on citrated plasma samples.[1]
 [2]
 - Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways. Plasma is incubated with a contact activator and phospholipids, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.
 - Prothrombin Time (PT) / International Normalized Ratio (INR): Assesses the extrinsic and common pathways. Thromboplastin (a mixture of tissue factor and phospholipids) is added to plasma, and the time to clot formation is recorded.
 - Thrombin Time (TT): Measures the final step of coagulation, the conversion of fibrinogen to fibrin. A known amount of thrombin is added to plasma, and the clotting time is measured. This assay is highly sensitive to direct thrombin inhibitors.
 - Ecarin Clotting Time (ECT): A specific assay for direct thrombin inhibitors. Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin. The time to clot formation after the addition of ecarin to plasma is measured.

Human Endotoxemia Model

- Objective: To evaluate the anticoagulant and anti-inflammatory effects of **Tanogitran** in a model of systemic inflammation-induced coagulation activation.
- Protocol:
 - Healthy male volunteers were enrolled in a randomized, double-blind, placebo-controlled, dose-escalation study.[4][5]
 - A bolus infusion of 2 ng/kg lipopolysaccharide (LPS) from E. coli was administered intravenously to induce a transient systemic inflammatory response and activation of coagulation.[4]



- Participants received one of three escalating doses of **Tanogitran** or a placebo intravenously.[4]
- Blood samples were collected at multiple time points to measure markers of coagulation activation (prothrombin fragment 1+2, thrombin-antithrombin complexes, D-dimer), inflammation, and fibrinolysis.[4][5]



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Figure 3: Logical flow of the human endotoxemia clinical trial for Tanogitran.

Structure-Activity Relationship (SAR) Context

While a specific publication detailing the SAR for **Tanogitran**'s discovery is not publicly available, its development can be understood in the context of research into benzimidazole-based inhibitors. Medicinal chemistry efforts in this area have focused on optimizing the interactions of the inhibitor with the S1, S2, and S4 pockets of both thrombin and Factor Xa. The design of dual inhibitors like **Tanogitran** involves fine-tuning the chemical structure to achieve a balanced affinity for the active sites of both enzymes, which differ in their charge and hydrophobicity. The development of **Tanogitran** is closely related to that of dabigatran, a selective direct thrombin inhibitor, suggesting a common structural heritage that was subsequently modified to achieve the dual inhibitory profile.[7]

Conclusion

The early development of **Tanogitran** established it as a potent dual inhibitor of Factor Xa and thrombin with predictable pharmacokinetic and pharmacodynamic characteristics. The intravenous formulation demonstrated a clear dose-dependent anticoagulant effect in both healthy volunteers and in a human model of endotoxin-induced coagulation activation, without evidence of pro-inflammatory or anti-fibrinolytic effects. These foundational studies provided a strong rationale for its further clinical investigation in the prevention and treatment of thrombotic diseases.

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